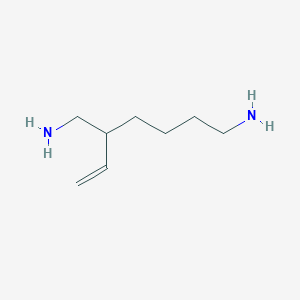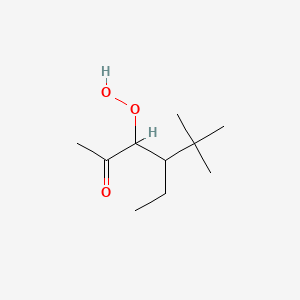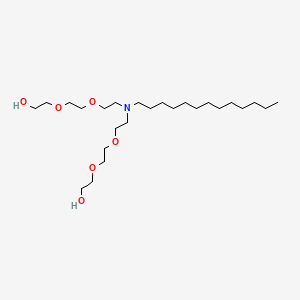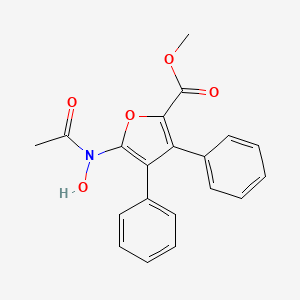![molecular formula C9H10N4O2S B14274949 Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- CAS No. 132898-26-1](/img/structure/B14274949.png)
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with 2-nitroacetophenone under specific conditions . The reaction is carried out in a solvent such as ethanol, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes .
Comparison with Similar Compounds
Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- can be compared with similar compounds such as:
Hydrazinecarbothioamide, 2-[1-(4-nitrophenyl)ethylidene]-: This compound has a similar structure but with the nitro group in a different position, leading to different chemical properties and reactivity.
Thiosemicarbazide: A related compound with similar functional groups but a simpler structure, used in various chemical reactions and applications.
The uniqueness of Hydrazinecarbothioamide, 2-[1-(2-nitrophenyl)ethylidene]- lies in its specific arrangement of functional groups and the resulting chemical properties, making it valuable for specialized applications .
Properties
CAS No. |
132898-26-1 |
|---|---|
Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
[1-(2-nitrophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10N4O2S/c1-6(11-12-9(10)16)7-4-2-3-5-8(7)13(14)15/h2-5H,1H3,(H3,10,12,16) |
InChI Key |
ZXTPCFPNMVQYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


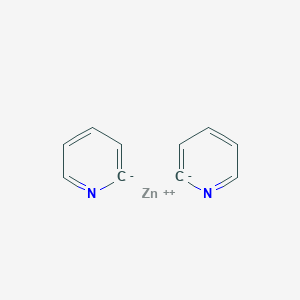
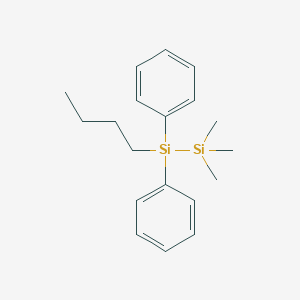

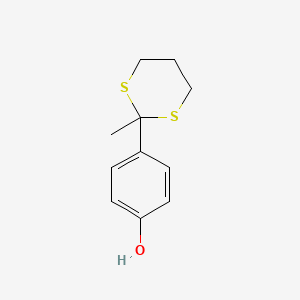
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
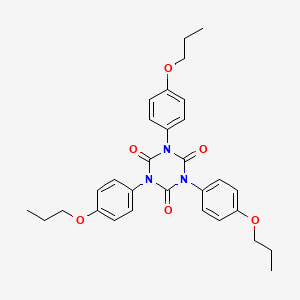
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)

![5-[2-(Benzoyloxy)ethylidene]-2-oxo-2,5-dihydrofuran-3-yl benzoate](/img/structure/B14274926.png)

